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molecular formula C12H9NO5 B8672441 Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]- CAS No. 57601-45-3

Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-

Cat. No. B8672441
M. Wt: 247.20 g/mol
InChI Key: VIFKGIQZTYTBHO-UHFFFAOYSA-N
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Patent
US07348310B2

Procedure details

A solution of coumarin-3-carbonylamino-acetic acid methyl ester (312 mg, 1.19 mmol), in THF (12 ml) under Ar atmosphere, at 0° C. (ice bath), a solution of LiOH in H2O (0.2 M) was added dropwise. The reaction mixture was stirred vigorously at room temperature until total conversion was observed by TLC (2 hours). The solution was partially concentrated and Et2O was added (10 ml). The organic layer was washed with NaHCO3 (10 ml, sat) and the combined aquous layers were acidified with 10% KHSO4 (pH=3-4) and extracted with ether (3×20 ml). The organic layer was concentrated at reduced pressure to afford 8G9C1 (280 mg, 95%) as a white solid.
Quantity
312 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][NH:5][C:6]([C:8]1[C:9](=[O:18])[O:10][C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:7].[Li+].[OH-]>C1COCC1.O>[O:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:17]=[C:8]([C:6]([NH:5][CH2:4][C:3]([OH:19])=[O:2])=[O:7])[C:9]1=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
312 mg
Type
reactant
Smiles
COC(CNC(=O)C=1C(OC2=CC=CC=C2C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at room temperature until total conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was observed by TLC (2 hours)
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was partially concentrated
ADDITION
Type
ADDITION
Details
Et2O was added (10 ml)
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 (10 ml, sat)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 8G9C1 (280 mg, 95%) as a white solid

Outcomes

Product
Name
Type
Smiles
O1C(=O)C(=CC2=CC=CC=C12)C(=O)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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